5-(Aminomethyl)-4-methylpyrimidin-2-amine

Overview

Description

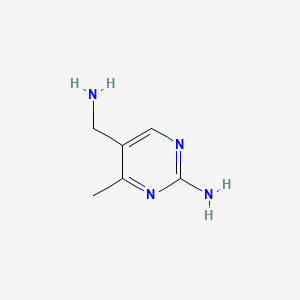

5-(Aminomethyl)-4-methylpyrimidin-2-amine: is an aminopyrimidine compound characterized by its amino substituent at the 4-position, along with methyl and aminomethyl substituents at the 2- and 5-positions, respectively . This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-4-methylpyrimidin-2-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyl-4,5-diaminopyrimidine with formaldehyde and hydrogen cyanide, followed by hydrolysis . This method ensures the formation of the desired aminomethyl group at the 5-position.

Industrial Production Methods

Industrial production of this compound often employs large-scale synthesis techniques that optimize yield and purity. These methods may involve the use of automated reactors and continuous flow systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)-4-methylpyrimidin-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The amino and methyl groups can participate in substitution reactions, leading to the formation of various substituted pyrimidines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce a wide range of substituted pyrimidines .

Scientific Research Applications

5-(Aminomethyl)-4-methylpyrimidin-2-amine has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-4-methylpyrimidin-2-amine involves its interaction with specific molecular targets and pathways. In biological systems, it acts as a substrate for enzymes involved in the thiamin salvage pathway, facilitating the conversion of thiamin derivatives into active forms . This interaction is crucial for maintaining cellular metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-(Aminomethyl)-4-methylpyrimidin-2-amine include:

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. This makes it particularly valuable in research focused on enzyme interactions and metabolic pathways .

Biological Activity

5-(Aminomethyl)-4-methylpyrimidin-2-amine, also known as an aminopyrimidine derivative, has garnered significant attention in medicinal chemistry due to its biological activities and potential therapeutic applications. This compound is primarily recognized as a precursor in the synthesis of thiamine (Vitamin B1), which is crucial for carbohydrate metabolism and neurological function.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features an amino group at the 5-position and a methyl group at the 4-position of the pyrimidine ring, contributing to its reactivity and biological activity. The compound's ability to undergo nucleophilic substitutions and condensation reactions makes it a versatile building block in organic synthesis.

Role in Thiamine Synthesis

The primary biological activity of this compound stems from its role as a precursor in thiamine synthesis. Thiamine is essential for various metabolic processes, including:

- Carbohydrate Metabolism: Thiamine acts as a coenzyme in the decarboxylation of alpha-keto acids, facilitating energy production.

- Neurological Function: Thiamine deficiency can lead to severe neurological disorders such as Wernicke-Korsakoff syndrome and beriberi, highlighting the importance of this compound in human health.

Antimicrobial and Antiviral Properties

Recent studies have explored the antimicrobial and antiviral properties of derivatives of this compound. These derivatives have shown promising results against various pathogens, potentially offering new avenues for treatment against resistant strains .

Research Findings

Several studies have evaluated the biological activities of this compound and its derivatives:

- Antimicrobial Activity:

-

Cancer Research:

- Research has indicated that certain derivatives can act as selective inhibitors for specific kinases involved in cancer progression. For instance, compounds derived from this structure were identified as potent JAK2 inhibitors with IC50 values as low as 5 nM, showcasing their potential in treating myeloproliferative neoplasms .

- Mechanism of Action:

Comparative Analysis of Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Thiamine (Vitamin B1) | Contains a thiazole ring alongside pyrimidine | Essential vitamin with established biological roles |

| 4-Amino-5-formylaminomethyl-pyrimidine | Contains a formyl group instead of an aminomethyl group | Potential use in different synthetic pathways |

| N-(4-(Aminomethyl)phenyl)pyrimidin-2-amine | Aromatic substitution at the amino position | Selective JAK2 inhibitor with significant anticancer activity |

Case Study 1: Antimicrobial Efficacy

In vitro testing of various derivatives showed effectiveness against E. coli and MRSA, with mechanisms involving disruption of bacterial cell walls. These results underscore the potential for developing new treatments for antibiotic-resistant infections .

Case Study 2: Cancer Therapeutics

The discovery of selective JAK2 inhibitors among pyrimidine derivatives illustrates the compound's relevance in cancer therapy. The derivative A8 demonstrated not only high potency but also favorable pharmacokinetic properties, suggesting its viability as a therapeutic agent for myeloproliferative disorders .

Properties

IUPAC Name |

5-(aminomethyl)-4-methylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4/c1-4-5(2-7)3-9-6(8)10-4/h3H,2,7H2,1H3,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKJMLEAXIJBDIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1CN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101273992 | |

| Record name | 2-Amino-4-methyl-5-pyrimidinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101273992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19594-45-7 | |

| Record name | 2-Amino-4-methyl-5-pyrimidinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19594-45-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4-methyl-5-pyrimidinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101273992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.